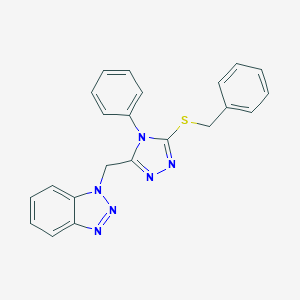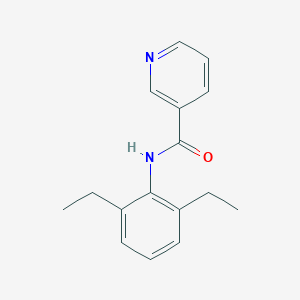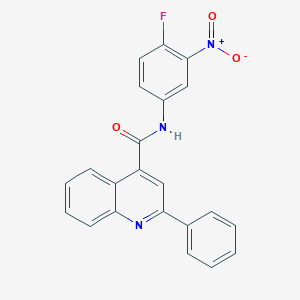![molecular formula C18H14ClNO3S B332316 5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE](/img/structure/B332316.png)
5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a benzylidene group, and several functional groups, including chloro, hydroxy, and methoxy substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with 2-p-tolylthiazol-4(5H)-one in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the double bond in the benzylidene group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced benzylidene derivative.
Substitution: Formation of substituted thiazole derivatives.
科学的研究の応用
5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of functional groups like hydroxy, methoxy, and chloro can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- 5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Uniqueness
Compared to similar compounds, 5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE stands out due to its unique thiazole ring structure and the presence of a p-tolyl group. These structural features can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C18H14ClNO3S |
|---|---|
分子量 |
359.8 g/mol |
IUPAC名 |
(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H14ClNO3S/c1-10-3-5-12(6-4-10)18-20-17(22)15(24-18)9-11-7-13(19)16(21)14(8-11)23-2/h3-9,21H,1-2H3/b15-9- |
InChIキー |
IRODXHPFBGBFBR-DHDCSXOGSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=CC(=C(C(=C3)Cl)O)OC)/S2 |
SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC(=C(C(=C3)Cl)O)OC)S2 |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC(=C(C(=C3)Cl)O)OC)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-oxo-2-(2,2,4-trimethylquinolin-1(2H)-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B332233.png)
![Butyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B332235.png)
![3-({[4-Ethyl-3-(isopropoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B332236.png)

![5-(4-bromophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332243.png)


![5-(4-bromophenyl)-N-(4-chloro-2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332248.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-[(3,4-dichlorophenyl)methylamino]ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B332249.png)
![2-[1-(2-ethoxyanilino)ethylidene]indene-1,3-dione](/img/structure/B332250.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(2-hydroxy-5-nitroanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B332252.png)

![N-benzyl-5-(4-bromophenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332257.png)
